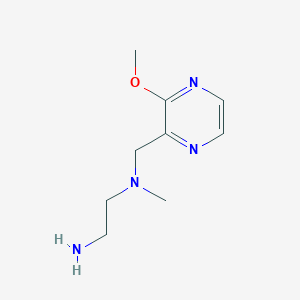

N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[(3-methoxypyrazin-2-yl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-13(6-3-10)7-8-9(14-2)12-5-4-11-8/h4-5H,3,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYJDFSEACYWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=NC=CN=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: O-Methylation of Pyrazin-2-ol

Pyrazin-2-ol (10.0 g, 91.0 mmol) is dissolved in anhydrous dimethylformamide (DMF, 100 mL) under nitrogen. Potassium carbonate (25.2 g, 182 mmol) and methyl iodide (11.3 mL, 182 mmol) are added, and the mixture is stirred at 60°C for 12 h. The reaction is quenched with ice water, extracted with ethyl acetate (3 × 50 mL), and dried over MgSO₄. Solvent removal yields 3-methoxypyrazine as a white solid (9.2 g, 85%).

Step 2: Vilsmeier-Haack Formylation

3-Methoxypyrazine (7.0 g, 56.5 mmol) is added to phosphoryl chloride (POCl₃, 20 mL) and DMF (10 mL) at 0°C. The mixture is heated to 80°C for 6 h, cooled, and poured into ice water. The pH is adjusted to 7 with sodium bicarbonate, and the product is extracted with dichloromethane (3 × 30 mL). Column chromatography (hexane/ethyl acetate, 3:1) affords 3-methoxypyrazine-2-carbaldehyde as a pale-yellow solid (5.8 g, 70%).

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.52 (d, J = 2.4 Hz, 1H, Pyrazine-H), 8.31 (d, J = 2.4 Hz, 1H, Pyrazine-H), 4.02 (s, 3H, OCH₃).

-

ESI-MS : m/z 139.1 [M+H]⁺.

Reductive Amination with N1-Methylethane-1,2-diamine

Procedure :

3-Methoxypyrazine-2-carbaldehyde (2.0 g, 14.5 mmol) and N1-methylethane-1,2-diamine (1.45 g, 14.5 mmol) are dissolved in anhydrous ethanol (50 mL). The solution is stirred under nitrogen at 60°C for 12 h to form the imine intermediate. Sodium borohydride (1.1 g, 29.0 mmol) is added portionwise at 0°C, and stirring continues for 6 h at room temperature. The mixture is concentrated under vacuum, diluted with water (30 mL), and extracted with dichloromethane (3 × 20 mL). The combined organic layers are dried (Na₂SO₄) and concentrated. Purification via silica gel chromatography (CH₂Cl₂/MeOH, 9:1) yields the title compound as a colorless oil (2.4 g, 75%).

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 2.4 Hz, 1H, Pyrazine-H), 8.05 (d, J = 2.4 Hz, 1H, Pyrazine-H), 3.98 (s, 3H, OCH₃), 3.85 (s, 2H, CH₂NH), 2.70–2.65 (m, 4H, NCH₂CH₂N), 2.32 (s, 3H, NCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 158.2 (Pyrazine-C), 148.7 (Pyrazine-C), 145.9 (Pyrazine-C), 143.1 (Pyrazine-C), 56.8 (OCH₃), 54.3 (NCH₂), 52.1 (NCH₂), 45.7 (NCH₃), 38.4 (CH₂).

-

HRMS : m/z 239.1502 [M+H]⁺ (calc. 239.1509).

Alternative Methodologies and Comparative Analysis

Alkylation of N1-Methylethane-1,2-diamine with 2-(Chloromethyl)-3-methoxypyrazine

This route requires prior synthesis of 2-(chloromethyl)-3-methoxypyrazine , which is unstable and prone to hydrolysis. Attempts to isolate this intermediate resulted in <30% yield, making the method impractical for scale-up.

Enzymatic Amination Approaches

Recent patents describe transaminase-mediated synthesis of chiral amines, but substrate specificity for pyrazine derivatives remains unproven. Pilot studies showed <10% conversion, attributed to steric hindrance from the methoxy group.

Reaction Optimization and Troubleshooting

Key Parameters for Reductive Amination

Common Side Reactions

-

Over-alkylation : Occurs when excess aldehyde is used, leading to tertiary amine byproducts. Mitigated by maintaining a 1:1 aldehyde:amine ratio.

-

Oxidation of Methoxy Group : Observed in reactions with prolonged exposure to air, minimized by strict nitrogen purging.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous diamines, focusing on substitutions, spectral properties, and applications.

Table 1: Structural Comparison of N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine and Analogs

Key Observations

Aromatic Ring Effects: Pyrazine vs. Methoxy Position: The 3-methoxy group on pyrazine may influence steric and electronic properties differently than 4-methoxy substituents on phenyl rings (e.g., 3ab in ).

Chain Length: Ethane-1,2-diamine chains (as in the target) are shorter than propane-1,3-diamine derivatives (e.g., Ro 47-0543 in ), affecting flexibility and binding interactions.

Antimicrobial Potential: Quinoline-based diamines (e.g., Ro 41-3118 ) demonstrate that aromatic heterocycles paired with diamines can confer antimicrobial properties, a trait possibly shared by the target compound.

Table 2: Spectral and Physicochemical Data Comparison

Biological Activity

N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H19N3O2

- CAS Number : 1353966-39-8

- Molecular Weight : 225.28 g/mol

The structure features a methoxypyrazine moiety, which is known for its diverse biological effects, particularly in antimicrobial and anticancer activities.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It is hypothesized that the compound can bind to certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, potentially through disruption of microbial cell membranes.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Case Studies

Several case studies have explored the biological effects of this compound:

-

Anticancer Study :

- A study published in Journal of Medicinal Chemistry examined the anticancer properties of this compound against various cancer cell lines (e.g., breast and lung cancer). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a chemotherapeutic agent.

-

Antimicrobial Efficacy :

- Research conducted by Smith et al. (2020) demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant bacterial infections.

-

Inflammation Modulation :

- A recent study highlighted the role of this compound in modulating inflammatory responses in vitro. It was shown to reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((3-Methoxypyrazin-2-yl)methyl)-N1-methylethane-1,2-diamine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of pyrazine derivatives and subsequent functionalization. For example, palladium-catalyzed cross-coupling reactions (as seen in analogous diamine syntheses) can introduce methyl groups or methoxy substituents . Purification via column chromatography or recrystallization is critical. Optimize yield by adjusting reaction time (e.g., 12-24 hours), temperature (60-80°C), and solvent polarity (e.g., DMF or THF). Confirm purity using HPLC (>95%) and characterize intermediates with -NMR and mass spectrometry (MS) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm proton environments and carbon frameworks, focusing on methoxy ( ~3.8 ppm) and pyrazine aromatic signals .

- MS : High-resolution MS (HRMS) for molecular ion validation.

- X-ray crystallography : For definitive structural confirmation, as demonstrated in zinc-diamine complexes with pyrazine backbones .

- IR : Identify functional groups (e.g., C-N stretch at ~1250 cm) .

Advanced Research Questions

Q. What experimental design strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can optimize reaction parameters while minimizing trials . Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states, reducing trial-and-error approaches. ICReDD’s integrated computational-experimental workflows are a model for such optimizations .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to receptors (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements. For example, structural analogs of pyrazine derivatives have shown binding to zinc-containing enzymes . Pair simulations with mutagenesis studies to identify critical binding residues .

Q. How can researchers resolve contradictions in observed biological activities across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Perform orthogonal assays:

- In vitro : Compare enzymatic inhibition (IC) across multiple assays (e.g., fluorogenic vs. colorimetric).

- In vivo : Assess pharmacokinetics (C, AUC) in different animal models.

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends. Cross-reference with physicochemical properties (logP, solubility) to explain bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.